2-fluoro-4-(N-methylmethanesulfonamido)benzoicacid
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Overview
Description
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 2-position and an N-methylmethanesulfonamido group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluorobenzoic acid with N-methylmethanesulfonamide under appropriate conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the N-methylmethanesulfonamido group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of the N-methylmethanesulfonamido group.
2-Fluoro-4-methoxybenzoic acid: Contains a methoxy group at the 4-position instead of the N-methylmethanesulfonamido group.
2-Fluoro-4-methylbenzoic acid: Features a methyl group at the 4-position.
Uniqueness
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is unique due to the presence of the N-methylmethanesulfonamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO4S |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
ATVWVALFTXAJAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)O)F)S(=O)(=O)C |
Origin of Product |
United States |
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